(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932605
InChI: InChI=1S/C16H19N3/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13/h1-7H,8-12,17H2
SMILES:
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC15932605

Molecular Formula: C16H19N3

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine -

Specification

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
IUPAC Name (6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine
Standard InChI InChI=1S/C16H19N3/c17-10-15-7-6-14-12-19(9-8-16(14)18-15)11-13-4-2-1-3-5-13/h1-7H,8-12,17H2
Standard InChI Key GEIWZKPROVZWOG-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1N=C(C=C2)CN)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a partially saturated 1,6-naphthyridine ring system with a benzyl substituent and a primary amine group. The tetrahydronaphthyridine core reduces aromaticity compared to fully unsaturated analogs, potentially enhancing solubility and metabolic stability. Key structural parameters include:

PropertyValue
Molecular formulaC₁₆H₁₉N₃ (free base)
Molecular weight253.34 g/mol (free base)
Salt formHydrochloride (C₁₆H₂₀ClN₃)
IUPAC name(6-Benzyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)methanamine

The hydrochloride salt form, with a molecular weight of 289.81 g/mol, is commonly used in pharmaceutical research due to improved crystallinity and handling properties.

Stereoelectronic Features

The benzyl group at N6 introduces steric bulk and π-electron density, influencing receptor binding kinetics. The methanamine side chain at C2 provides a protonatable nitrogen, critical for forming hydrogen bonds with biological targets. Computational models suggest that the compound’s lowest unoccupied molecular orbital (LUMO) localizes on the naphthyridine ring, making it susceptible to nucleophilic attack at the 3- and 4-positions .

Synthetic Methodologies

Conventional Alkylation-Amination Pathways

Early synthetic routes involved sequential alkylation and amination steps starting from 1,6-naphthyridine precursors. For example, reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with benzylamine under Buchwald-Hartwig conditions yields the intermediate 6-benzyl derivative, which is subsequently functionalized via reductive amination to introduce the methanamine group.

Asymmetric Synthesis Advances

Recent breakthroughs in enantioselective synthesis, as demonstrated in related tetrahydronaphthyridine systems, employ chiral catalysts to control stereochemistry. A notable method from utilizes palladium-catalyzed asymmetric hydrogenation of dihydronaphthyridine intermediates, achieving enantiomeric excess (ee) >98%. This approach could be adapted for producing optically pure (6-benzyl) derivatives, critical for targeting stereospecific biological receptors .

Chemical Reactivity and Stability

Degradation Pathways

Studies on structurally analogous compounds reveal sensitivity to oxidative and hydrolytic degradation. The hydrochloride salt form shows reduced stability under mechanical stress, with powder X-ray diffraction (PXRD) analyses indicating decreased crystallinity after compression or grinding. Thermal analysis demonstrates an exothermic degradation onset at 180°C for the free base, shifting to 160°C for amorphous forms .

Solubility and Formulation Challenges

The free base exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating salt formation or prodrug strategies. Co-crystallization with succinic acid improves solubility to 2.8 mg/mL while maintaining thermal stability up to 150°C.

Biological Activity and Mechanisms

Neurological Targets

In vitro assays demonstrate moderate affinity for GABAₐ receptors (IC₅₀ = 380 nM) and serotonin 5-HT₆ receptors (Kᵢ = 220 nM). Molecular docking studies suggest the benzyl group occupies hydrophobic pockets in these receptors, while the methanamine nitrogen forms salt bridges with aspartate residues .

OrganismMIC (μg/mL)
Staphylococcus aureus12.5
Enterococcus faecalis25.0

Mechanistic studies indicate disruption of bacterial topoisomerase IV, with 85% enzyme inhibition at 10 μM.

Comparative Analysis with Structural Analogs

The compound’s pharmacological profile diverges significantly from related naphthyridine derivatives:

CompoundKey ModificationPrimary Activity
TAK-828F3-Oxadiazolyl substituentRORγt inverse agonism
VC0111320Chloride counterionImproved crystallinity
SX-3228Methoxy-oxadiazoleBenzodiazepine agonism

These comparisons underscore the critical role of the 2-methanamine group in conferring unique receptor selectivity .

Future Directions and Challenges

Current research priorities include:

  • Metabolic Profiling: Cytochrome P450 inhibition assays reveal potent CYP3A4 inhibition (IC₅₀ = 1.8 μM), necessitating structural modifications to reduce drug-drug interaction risks.

  • Formulation Optimization: Nanoemulsion delivery systems show promise, increasing oral bioavailability from 22% to 68% in rodent models.

  • Target Validation: CRISPR-Cas9 screening identifies POT1-TPP1 telomere maintenance complex as a potential oncological target, with preliminary IC₅₀ values of 9.3 μM in glioblastoma cells .

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